molecular formula C14H12N2O3 B12998962 5-(4-Acetamidophenyl)picolinic acid

5-(4-Acetamidophenyl)picolinic acid

Cat. No.: B12998962
M. Wt: 256.26 g/mol
InChI Key: ATLUDZOLKFJBNB-UHFFFAOYSA-N
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Description

5-(4-Acetamidophenyl)picolinic acid: is an organic compound with the molecular formula C14H12N2O3. It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 4-acetamidophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Acetamidophenyl)picolinic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Acetamidophenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(4-Acetamidophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their structure and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-(4-Acetamidophenyl)picolinic acid is unique due to the presence of the 4-acetamidophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-(4-acetamidophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-12-5-2-10(3-6-12)11-4-7-13(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

ATLUDZOLKFJBNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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